
Bufuralol
説明
Bufuralol is a potent beta-adrenoceptor antagonist with partial agonist activity. It is primarily used in the treatment of hypertension and other cardiovascular conditions. The compound is unique among beta blockers due to its benzofuran structure, which is part of a ring rather than being derived from an epichlorohydrin precursor .
準備方法
Bufuralol can be synthesized through various methods, including chemoenzymatic routes. One such method involves the lipase-catalyzed kinetic resolution of racemic 2-bromo-1-(7-ethylbenzofuran-2-yl)ethanol, leading to the ®-alcohol and a series of (S)-esters . Another approach involves the asymmetric reduction of a prochiral ketone using lyophilized Escherichia coli cells harboring recombinant alcohol dehydrogenase from Lactobacillus kefir . Industrial production methods often utilize these chemoenzymatic processes due to their efficiency and ability to produce enantiomerically pure compounds.
化学反応の分析
Bufuralol undergoes several types of chemical reactions, including:
Reduction: The reduction of this compound can be catalyzed by various enzymes, leading to different metabolites.
Substitution: This compound can undergo substitution reactions, particularly in the presence of halogenated analogues.
Common reagents and conditions used in these reactions include lipase enzymes, vinyl dodecanoate, and toluene for chemoenzymatic synthesis . Major products formed from these reactions include enantiomerically pure this compound and its metabolites .
科学的研究の応用
Pharmacodynamics and Pharmacokinetics
Bufuralol exhibits unique pharmacodynamic properties, characterized by a long duration of action and significant potency compared to other beta-blockers like propranolol. Studies have shown that this compound effectively reduces exercise-induced tachycardia, with its effects lasting up to 24 hours post-administration at higher doses . The compound's pharmacokinetics reveal a bimodal metabolism, which is crucial for understanding individual responses to treatment based on genetic variations in drug metabolism pathways.
Genetic Polymorphisms in Drug Metabolism
This compound is also notable for its interaction with cytochrome P450 enzymes, particularly CYP2D6. Genetic polymorphisms in this enzyme can lead to significant variations in this compound metabolism among individuals. Research indicates that poor metabolizers exhibit altered pharmacokinetic profiles, affecting both the efficacy and safety of this compound therapy. For instance, extensive studies have demonstrated that poor metabolizers show increased plasma concentrations of this compound and its metabolites compared to extensive metabolizers .
Table 1: Metabolic Profiles of this compound Based on CYP2D6 Polymorphisms
Type of Metabolizer | Plasma Concentration (ng/mL) | Metabolite Ratio (−)/(+) |
---|---|---|
Extensive | 150 | 1.60 |
Poor | 300 | 0.99 |
Clinical Applications
Hypertension Management : this compound has been utilized as an effective treatment for hypertension due to its ability to lower blood pressure without causing excessive bradycardia. Clinical trials have confirmed its efficacy and safety profile .
Heart Rate Control : In clinical settings, this compound has been shown to maintain heart rate control during exercise, making it a valuable option for patients with exercise-induced tachycardia .
Case Study 1: Efficacy in Hypertensive Patients
A study involving hypertensive patients demonstrated that this compound significantly reduced systolic and diastolic blood pressure over a 24-hour period compared to placebo. The study involved a double-blind design with varying doses of this compound administered to participants under controlled conditions.
Case Study 2: Genetic Variability Impact
In another study focusing on genetic variability, researchers assessed the pharmacokinetics of this compound in individuals classified as extensive and poor metabolizers. The findings highlighted the necessity for personalized dosing regimens based on genetic testing to optimize therapeutic outcomes and minimize adverse effects .
作用機序
Bufuralol exerts its effects by blocking beta-adrenergic receptors, which mediate the catecholamine-induced activation of adenylate cyclase through G proteins . This receptor binds epinephrine and norepinephrine with approximately equal affinity, leading to a decrease in heart rate and blood pressure . The compound is metabolized by CYP2D6, which converts it into various metabolites that also contribute to its pharmacological effects .
類似化合物との比較
Bufuralol is unique among beta blockers due to its benzofuran structure. Similar compounds include:
Propranolol: Another beta-adrenoceptor antagonist, but with a different chemical structure.
Alprenolol: Similar in function but differs in its chemical composition.
Pindolol: A beta blocker with intrinsic sympathomimetic activity, unlike this compound.
This compound’s uniqueness lies in its benzofuran ring structure, which distinguishes it from other beta blockers that are typically aryloxypropanolamine-based .
生物活性
Bufuralol is a beta-adrenoceptor antagonist with notable pharmacological properties, primarily used in the treatment of hypertension and other cardiovascular conditions. This article delves into its biological activity, focusing on its metabolism, pharmacodynamics, and clinical implications based on diverse research findings.
Overview of this compound
This compound is a racemic mixture that exhibits both beta-blocking and partial agonist activity. Its unique properties make it a subject of interest in pharmacological studies, particularly concerning its metabolism by cytochrome P450 enzymes.
Metabolism and Enzyme Interaction
This compound undergoes extensive metabolism in the liver and intestines, primarily mediated by cytochrome P450 2D6 (CYP2D6). Research indicates that this compound's 1'-hydroxylation is a significant metabolic pathway, which is crucial for understanding its pharmacokinetics and inter-individual variability in drug response.
Key Findings on Metabolism
- CYP2D6 Activity : Studies show that this compound is metabolized by CYP2D6 in both human and rhesus monkey tissues. The enzyme's activity varies between individuals, with some classified as poor metabolizers exhibiting significantly altered plasma concentrations of this compound after administration .
- Kinetic Properties : The metabolism of this compound is characterized by biphasic kinetics in human intestines and monophasic kinetics in liver microsomes. The Km values for intestinal enzymes are similar across species, but Vmax values are lower compared to hepatic metabolism .
Pharmacodynamics
This compound has been shown to effectively reduce exercise-induced tachycardia. In clinical studies comparing this compound to propranolol, similar reductions in heart rate were observed at equivalent doses, although this compound demonstrated a longer duration of action .
Clinical Efficacy
- Heart Rate Reduction : In a controlled study, this compound doses of 60 mg and 120 mg produced reductions in heart rate comparable to propranolol 40 mg but less effective than propranolol 160 mg. The effects persisted for up to 24 hours post-administration .
- Side Effects : While generally well-tolerated, this compound can exhibit side effects related to its beta-blocking activity. Studies have noted potential associations between its hydroxylation defects and adverse reactions .
Case Studies and Clinical Applications
Several case studies highlight this compound's role in managing hypertension and cardiovascular disorders:
- Hypertension Management : In patients with hypertension, this compound has been effective in controlling blood pressure while minimizing side effects compared to traditional beta-blockers .
- Pharmacogenomic Variability : Variability in drug metabolism due to genetic polymorphisms of CYP2D6 can lead to different therapeutic outcomes. Poor metabolizers may require dose adjustments to achieve optimal therapeutic effects .
Summary of Research Findings
The following table summarizes key research findings related to this compound's biological activity:
特性
IUPAC Name |
2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4/h6-9,13,17-18H,5,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEBTPPFLLCUMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59652-29-8 (hydrochloride) | |
Record name | Bufuralol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30866414 | |
Record name | Bufuralol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30866414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54340-62-4, 57704-15-1 | |
Record name | Bufuralol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54340-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bufuralol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(7-Ethylbenzofuran-2-yl)-2-(tert-butylamino)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057704151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bufuralol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06726 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bufuralol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30866414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bufuralol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.720 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUFURALOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/891H89GFT4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。